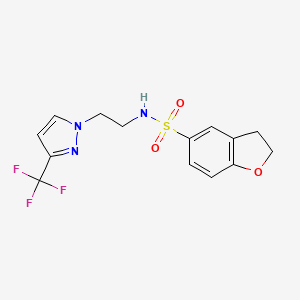

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

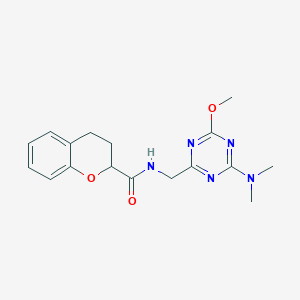

The compound contains a trifluoromethyl group (-CF3), a pyrazole ring, an ethyl group (-CH2CH3), a dihydrobenzofuran ring, and a sulfonamide group (-SO2NH2). The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The pyrazole ring is a common heterocyclic ring in organic chemistry, often found in various pharmaceuticals. The dihydrobenzofuran is a type of oxygen-containing heterocycle and is found in various natural products and pharmaceuticals. The sulfonamide group is a functional group that is present in many antibiotics.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution in the molecule. The pyrazole ring and the dihydrobenzofuran ring are aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazole ring can act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications

Antifungal Activities

Trifluoromethyl pyrimidine derivatives have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Properties

These compounds have also demonstrated moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .

Anticancer Activities

Trifluoromethyl pyrimidine derivatives have indicated certain anticancer activities against PC3, K562, Hela, and A549 .

Drug Development

Compounds with trifluoromethyl groups have been used in the development of new drugs. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Synthesis of Biologically Active Molecules

Pyrimidine, an important lead molecule and an active fragment in the design of biologically active molecules, is widely used in the design of pesticides and pharmaceutical molecules .

RNA Labeling

Trifluoromethyl groups have been used in RNA solid-phase synthesis .

Future Directions

properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O3S/c15-14(16,17)13-3-6-20(19-13)7-5-18-24(21,22)11-1-2-12-10(9-11)4-8-23-12/h1-3,6,9,18H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBXXZAQNRFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2359653.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)